molecular formula C17H29NO6S B12879137 7-((1-Butyl-2,5-dioxopyrrolidin-3-yl)sulfonyl)heptyl acetate

7-((1-Butyl-2,5-dioxopyrrolidin-3-yl)sulfonyl)heptyl acetate

Cat. No.: B12879137
M. Wt: 375.5 g/mol
InChI Key: HMFHBAIZCVEQJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-((1-Butyl-2,5-dioxopyrrolidin-3-yl)sulfonyl)heptyl acetate is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring, a sulfonyl group, and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-((1-Butyl-2,5-dioxopyrrolidin-3-yl)sulfonyl)heptyl acetate typically involves multiple steps, starting with the preparation of the pyrrolidine ring. The key steps include:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfonyl Group: This step involves the sulfonation of the pyrrolidine ring using reagents such as sulfonyl chlorides in the presence of a base.

    Acetylation: The final step involves the acetylation of the compound using acetic anhydride or acetyl chloride in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

7-((1-Butyl-2,5-dioxopyrrolidin-3-yl)sulfonyl)heptyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, 7-((1-Butyl-2,5-dioxopyrrolidin-3-yl)sulfonyl)heptyl acetate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its sulfonyl group can form covalent bonds with nucleophilic residues in proteins, making it useful for labeling and tracking biological molecules.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. For example, they could be explored as inhibitors of specific enzymes or as drug delivery agents due to their ability to form stable conjugates with biomolecules.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-((1-Butyl-2,5-dioxopyrrolidin-3-yl)sulfonyl)heptyl acetate involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or the modification of protein function. The acetate ester can also undergo hydrolysis, releasing acetic acid and the active sulfonyl-containing moiety.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-(2,5-dioxopyrrolidin-3-yl)acetate
  • 2,5-Dioxopyrrolidin-1-yl acetate
  • Heptyl [(1-butyl-2,5-dioxo-3-pyrrolidinyl)sulfonyl]acetate

Uniqueness

7-((1-Butyl-2,5-dioxopyrrolidin-3-yl)sulfonyl)heptyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H29NO6S

Molecular Weight

375.5 g/mol

IUPAC Name

7-(1-butyl-2,5-dioxopyrrolidin-3-yl)sulfonylheptyl acetate

InChI

InChI=1S/C17H29NO6S/c1-3-4-10-18-16(20)13-15(17(18)21)25(22,23)12-9-7-5-6-8-11-24-14(2)19/h15H,3-13H2,1-2H3

InChI Key

HMFHBAIZCVEQJQ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)CC(C1=O)S(=O)(=O)CCCCCCCOC(=O)C

Origin of Product

United States

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